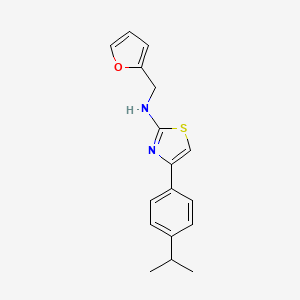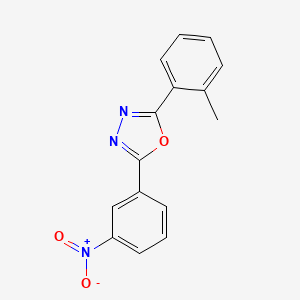
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(4-isopropylphenyl)-1,3-thiazol-2-amine is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as FMIA and has a molecular formula of C20H21NOS. FMIA is a thiazole derivative that has been synthesized using various methods.
作用機序
The mechanism of action of FMIA is not fully understood. However, studies have shown that FMIA can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and cell division. FMIA has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, FMIA has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
FMIA has been shown to have various biochemical and physiological effects. Studies have shown that FMIA can induce apoptosis in cancer cells, inhibit the activity of various enzymes, and inhibit the production of inflammatory cytokines. Additionally, FMIA has been shown to have anti-microbial activity against various bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of FMIA is its potential use as an anti-tumor agent. FMIA has been shown to have anti-tumor activity in various cancer cell lines and animal models. Additionally, FMIA has been shown to have anti-inflammatory and anti-microbial activity. However, one of the main limitations of FMIA is its potential toxicity. Studies have shown that FMIA can be toxic at high concentrations and can cause cell death in normal cells.
将来の方向性
There are several future directions for the study of FMIA. One of the main directions is the further investigation of its potential use as an anti-tumor agent. Studies are needed to determine the optimal dosage and administration methods for FMIA. Additionally, further studies are needed to investigate the potential use of FMIA in the treatment of neurodegenerative disorders. Another future direction is the investigation of the potential use of FMIA as an anti-inflammatory and anti-microbial agent. Studies are needed to determine the mechanism of action of FMIA and its potential use in the treatment of various inflammatory and infectious diseases.
Conclusion:
In conclusion, FMIA is a compound that has been extensively studied for its potential use in various scientific research applications. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts. FMIA has been shown to have anti-tumor activity, anti-inflammatory and anti-microbial activity, and potential use in the treatment of neurodegenerative disorders. However, further studies are needed to determine the optimal dosage and administration methods for FMIA and its potential toxicity.
合成法
FMIA has been synthesized using various methods, including the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfural in the presence of acetic acid. Another method involves the reaction of 2-aminobenzothiazole with 4-isopropylbenzaldehyde and furfurylamine in the presence of sulfuric acid. The synthesis of FMIA is a multi-step process that involves the use of various reagents and catalysts.
科学的研究の応用
FMIA has been extensively studied for its potential use in various scientific research applications. One of the main applications of FMIA is in the field of cancer research. Studies have shown that FMIA has anti-tumor activity and can induce apoptosis in cancer cells. FMIA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, FMIA has been studied for its potential use as an anti-inflammatory and anti-microbial agent.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12(2)13-5-7-14(8-6-13)16-11-21-17(19-16)18-10-15-4-3-9-20-15/h3-9,11-12H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZYUWBKOMJGSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-imidazo[1,2-a]pyridin-2-ylphenyl benzoate](/img/structure/B5710171.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5710191.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5710199.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5710207.png)
![N-[4-(aminocarbonyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5710211.png)
![2-{5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5710217.png)
![4-nitro-N'-{[(2,4,5-trichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5710227.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-2-methyl-3-nitrobenzamide](/img/structure/B5710232.png)
![3-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5710238.png)
![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-3-methylbenzamide](/img/structure/B5710260.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)